

How to resolve succinate from isobaric compounds in MS

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Compound of Interest		
Compound Name:	Succinic acid-13C2	
Cat. No.:	B1601779	Get Quote

Technical Support Center: Mass Spectrometry

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for resolving succinate from isobaric compounds, particularly its structural isomer methylmalonate (MMA), during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isobaric compounds that interfere with succinate analysis in MS?

A1: The most significant and common isobaric interference for succinate is methylmalonic acid (MMA).[1][2] Succinate and MMA are structural isomers, meaning they have the identical elemental formula (C4H6O4) and therefore the same exact mass. This makes them indistinguishable by mass spectrometry alone, including high-resolution mass spectrometry (HRMS).[3] In certain clinical samples, other isobaric metabolites can also interfere, such as 2-methyl-3-hydroxybutyrate, 3-hydroxyisovalerate, and 3-hydroxyvalerate.[4]

Q2: Why is it so challenging to distinguish succinate from methylmalonate (MMA)?

A2: The challenge arises from two key properties:

• Identical Mass: As isomers, they have the same monoisotopic mass, making them appear at the same mass-to-charge ratio (m/z) in a mass spectrum.



• Similar Fragmentation: During tandem mass spectrometry (MS/MS), both succinate and MMA can produce fragments that are very similar or identical, which can cause issues with selectivity and accurate quantification.[1]

Because of these similarities, a separation step prior to or during mass analysis is mandatory for accurate measurement.

Q3: What are the primary analytical strategies to resolve succinate from its isobars?

A3: The primary strategies involve adding a separation dimension to the analysis. These include:

- Liquid Chromatography (LC): Coupling LC with MS (LC-MS/MS) is the most common approach. Achieving chromatographic separation is key, and various column chemistries are available to resolve the isomers before they enter the mass spectrometer.
- Derivatization: Chemically modifying the analytes (e.g., esterification) can alter their chromatographic properties, often enhancing separation on LC or Gas Chromatography (GC) columns.
- Ion Mobility Spectrometry (IMS): This advanced technique separates ions in the gas phase based on their size, shape, and charge. Since succinate and MMA have different shapes, IMS can often resolve them even if they co-elute from an LC column. This separation occurs on a millisecond timescale.

Troubleshooting Guide

Problem: Poor or no chromatographic separation between succinate and MMA.

This is the most common issue. If succinate and MMA co-elute, their signals will overlap, making accurate quantification impossible with standard MS/MS.

Solutions:

- Optimize LC Method:
 - Column Chemistry: The choice of stationary phase is critical. Standard C18 columns can achieve separation but often require careful mobile phase optimization. Consider using



columns with alternative selectivities.

- Mobile Phase: For reversed-phase columns, using a highly aqueous mobile phase with a low pH (e.g., using formic acid) helps retain these polar organic acids.
- Gradient: Adjust the elution gradient. A shallower, slower gradient can often improve the resolution between closely eluting peaks.

Consider Derivatization:

- If optimizing the LC method for the underivatized compounds fails, derivatization can be an effective solution. Creating butyl esters of the carboxylic acid groups, for example, makes the molecules less polar and more amenable to separation on traditional reversedphase columns.
- Employ Advanced Separation Techniques:
 - If available, an ion mobility-mass spectrometer (IM-MS) is a powerful tool. Ion mobility can separate the isomeric ions based on their different collisional cross-sections (shapes) after they exit the LC column and before they enter the mass analyzer.

Problem: Inconsistent results or poor sensitivity.

Solutions:

- Check Sample Preparation: Succinate and MMA can chelate metals. Using traditional stainless steel columns and instrument components can sometimes lead to poor peak shape and sensitivity. Consider using inert hardware if this is a persistent issue.
- Use an Internal Standard: A stable isotope-labeled internal standard, such as deuterated MMA (MMA-d3), is crucial for accurate and precise quantification. It helps correct for variations in sample preparation, injection volume, and matrix effects.
- Optimize MS Source Conditions: Ensure that source parameters (e.g., gas temperatures, spray voltage) are optimized to maximize ionization of the target analytes while minimizing in-source fragmentation.



Experimental Protocols

Protocol: LC-MS/MS Analysis of Succinate and MMA in Plasma

This protocol describes a common method for separating underivatized succinate and MMA using reversed-phase liquid chromatography coupled with tandem mass spectrometry.

- 1. Sample Preparation (Protein Crash)
- To 50 μ L of plasma, add 150 μ L of ice-cold acetonitrile containing a suitable internal standard (e.g., MMA-d3).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at >10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an HPLC vial for analysis.
- 2. Liquid Chromatography (LC)
- Column: A column capable of retaining polar compounds is recommended. Options include a
 Force C18 (e.g., 100 x 3 mm, 3 μm) or a mixed-mode column like a Raptor Polar X.
- Mobile Phase A: 0.2% Formic Acid in Water.
- Mobile Phase B: 0.2% Formic Acid in Methanol.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 μL.
- · Gradient:
 - o 0.0 min: 5% B
 - o 3.0 min: 40% B
 - o 3.1 min: 95% B



o 4.0 min: 95% B

o 4.1 min: 5% B

5.0 min: 5% B (End Run)

- 3. Mass Spectrometry (MS/MS)
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- · Key Transitions:
 - Succinate: Precursor m/z 117.1 -> Product m/z 73.0.
 - MMA: Precursor m/z 117.1 -> Product m/z 73.0 (or other specific fragments if available).
 - MMA-d3 (IS): Precursor m/z 120.1 -> Product m/z 76.0.
- Optimization: Collision energies and other compound-specific parameters should be optimized for your specific instrument to maximize signal intensity.

Data Presentation

Table 1: Comparison of LC Column Chemistries for Succinate/MMA Separation



Column Type	Stationary Phase Chemistry	Separation Principle(s)	Key Advantage	Reference
Force C18	Fully Porous Particle C18	Reversed-Phase	Good retention and resolution with optimized mobile phase.	
Raptor Polar X	Proprietary	HILIC & Ion- Exchange	Excellent resolution and sensitivity at low acid concentrations.	_
Acclaim Surfactant Plus	Proprietary	Mixed-Mode (Reversed- Phase & Anion- Exchange)	Achieves excellent separation in a short run time.	_
Luna Omega PS C18	Core-Shell C18 with Polar Surface	Mixed-Mode (Reversed- Phase)	Good resolution of underivatized MMA and succinic acid.	
Diamond Hydride	Silica Hydride	Aqueous Normal Phase (ANP)	Provides excellent peak shape and high resolution.	

Table 2: Example MRM Transitions for Negative Ion Mode ESI

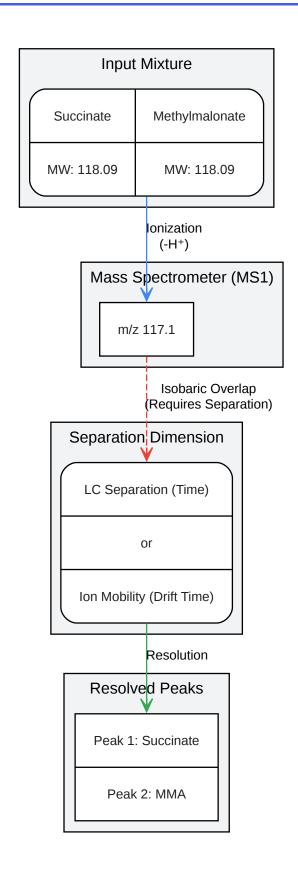


Compound	Precursor Ion (Q1) [M-H] ⁻	Product Ion (Q3)	Typical Collision Energy (eV)
Succinate	117.1	73.0 (Loss of CO ₂)	-10 to -15
Methylmalonate (MMA)	117.1	73.0 (Loss of CO ₂)	-10 to -15
MMA-d3 (Internal Std)	120.1	76.0 (Loss of CO ₂)	-10 to -15

Note: Due to the similar fragmentation, chromatographic or ion mobility separation is essential for distinguishing succinate and MMA.

Visualizations

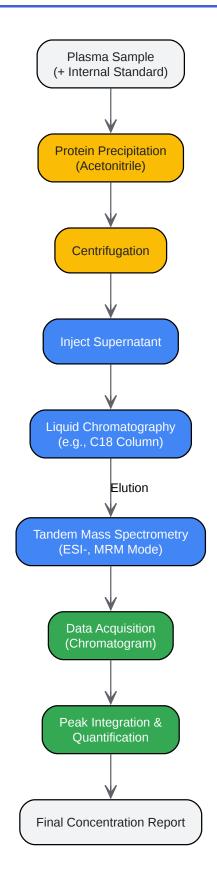




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Caption: Conceptual diagram of isobaric overlap in MS.

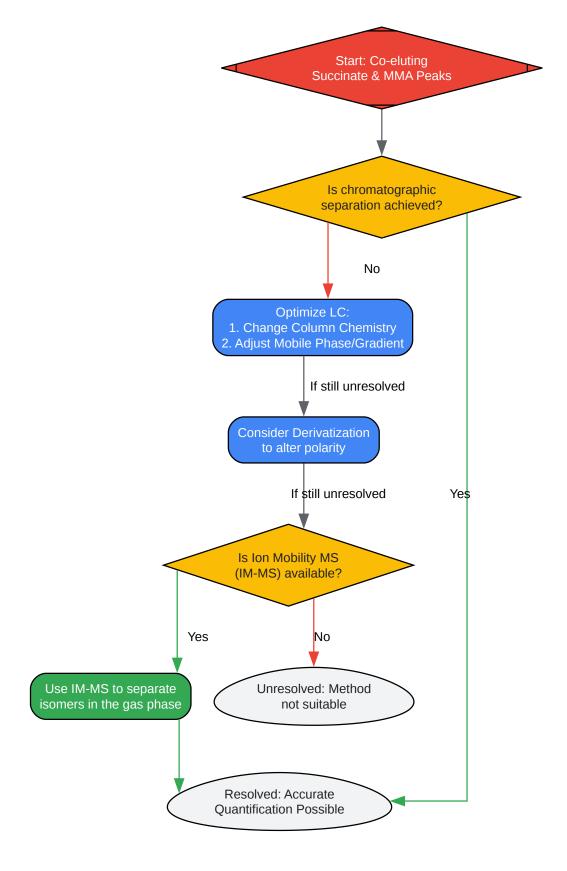




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Caption: LC-MS/MS experimental workflow for succinate analysis.





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Caption: Decision tree for resolving isobaric interferences.



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References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Evaluation of a Simple Method for Methylmalonic Acid Analysis in Human Plasma by LC-MS/MS [restek.com]
- 3. emsl.pnnl.gov [emsl.pnnl.gov]
- 4. researchgate.net [researchgate.net]
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